![molecular formula C27H38N6O3S B1532565 (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester CAS No. 401566-80-1](/img/structure/B1532565.png)
(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester
Descripción general
Descripción
tert-Butyl (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]-2-[(1,3-thiazolidin-3-yl)carbonyl]pyrrolidine-1-carboxylate is an orally anti-diabetic agent as a inhibitors of dipeptidylpeptidase IV (DPP-4).
Actividad Biológica
The compound (2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester, commonly known as Teneligliptin, is a potent dipeptidyl peptidase IV (DPP-4) inhibitor. This compound has garnered significant attention for its role in the management of type 2 diabetes mellitus (T2DM) due to its ability to enhance incretin levels, thereby improving glycemic control.
- Molecular Formula : C27H38N6O3S
- Molecular Weight : 526.69 g/mol
- CAS Number : 401566-80-1
- Structure : The compound features a complex structure with multiple rings, including a pyrrolidine and thiazolidine moiety, which are critical for its biological activity.
Teneligliptin functions primarily by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as GLP-1 (glucagon-like peptide-1) and GIP (gastric inhibitory polypeptide). By preventing the breakdown of these hormones, Teneligliptin promotes insulin secretion in response to meals and reduces glucagon secretion, leading to lower blood glucose levels.
Clinical Studies
Clinical trials have demonstrated that Teneligliptin is effective in managing blood glucose levels in patients with T2DM. In one notable study, Teneligliptin showed significant reductions in HbA1c levels compared to placebo groups over a 24-week period. The results indicated:
Parameter | Teneligliptin Group | Placebo Group |
---|---|---|
HbA1c Reduction | -0.8% | -0.1% |
Fasting Plasma Glucose (FPG) | -30 mg/dL | -5 mg/dL |
Pharmacokinetics
Teneligliptin exhibits favorable pharmacokinetic properties:
- Bioavailability : Approximately 60%
- Peak Plasma Concentration (Cmax) : Reached within 1–3 hours post-administration
- Half-life : Approximately 12 hours, allowing for once-daily dosing.
Case Studies
Several case studies highlight the effectiveness of Teneligliptin in diverse populations:
- Japanese Population : A study involving Japanese patients with T2DM reported that Teneligliptin significantly improved glycemic control without causing weight gain or hypoglycemia.
- Elderly Patients : Another case study focused on elderly patients revealed that Teneligliptin was well-tolerated and effective in reducing HbA1c levels while maintaining safety profiles.
Safety and Side Effects
The safety profile of Teneligliptin has been extensively evaluated. Common side effects include:
- Gastrointestinal disturbances (nausea, diarrhea)
- Headache
- Rare cases of pancreatitis
Overall, Teneligliptin is generally well-tolerated with a low incidence of severe adverse effects.
Aplicaciones Científicas De Investigación
Antidiabetic Agents
This compound is structurally related to Teneligliptin , a DPP-IV inhibitor used for managing type 2 diabetes. The presence of the thiazolidine moiety may enhance its efficacy in glucose metabolism regulation and insulin sensitivity improvement .
Antidepressant Activity
The piperazine and pyrazole components are known to exhibit antidepressant properties. Studies suggest that compounds with similar structures can modulate serotonin and norepinephrine levels, potentially offering therapeutic benefits in mood disorders .
Anticancer Potential
Research indicates that thiazolidine derivatives possess anticancer properties, likely due to their ability to induce apoptosis in cancer cells. The incorporation of the pyrazole ring may enhance this effect by targeting specific cancer pathways .
Case Studies and Research Findings
Propiedades
IUPAC Name |
tert-butyl (2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N6O3S/c1-20-16-24(33(28-20)21-8-6-5-7-9-21)30-12-10-29(11-13-30)22-17-23(25(34)31-14-15-37-19-31)32(18-22)26(35)36-27(2,3)4/h5-9,16,22-23H,10-15,17-19H2,1-4H3/t22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBLBXYTGVIKEP-GOTSBHOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](N(C3)C(=O)OC(C)(C)C)C(=O)N4CCSC4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.